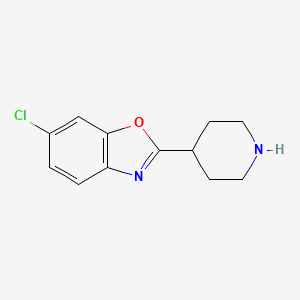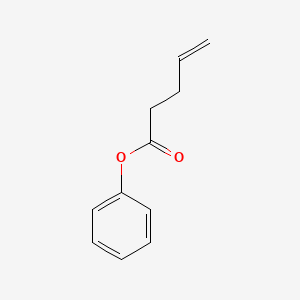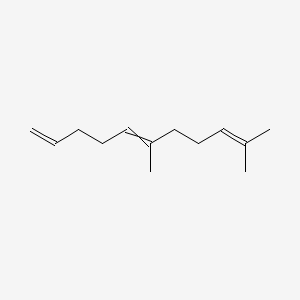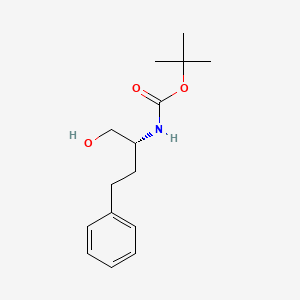
tert-Butyl (R)-(1-hydroxy-4-phenylbutan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-®-2-amino-4-phenylbutan-1-ol is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino alcohol. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino functionality, allowing for selective reactions to occur at other sites in the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-2-amino-4-phenylbutan-1-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The amino alcohol is dissolved in a suitable solvent, such as dichloromethane, and Boc2O is added slowly with stirring. The reaction mixture is then allowed to stir at room temperature until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of Boc-®-2-amino-4-phenylbutan-1-ol may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
Boc-®-2-amino-4-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of the corresponding alcohol
Substitution: Formation of the corresponding halide or other substituted products
科学研究应用
Boc-®-2-amino-4-phenylbutan-1-ol is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Boc-®-2-amino-4-phenylbutan-1-ol involves the protection of the amino group by the Boc group. The Boc group is introduced through the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O). The resulting Boc-protected amino group is stable under basic and neutral conditions but can be selectively removed under acidic conditions. This allows for the selective deprotection of the amino group, enabling further functionalization of the molecule .
相似化合物的比较
Boc-®-2-amino-4-phenylbutan-1-ol can be compared with other Boc-protected amino alcohols and amino acids. Some similar compounds include:
Boc-®-2-amino-3-phenylpropanoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
Boc-®-2-amino-5-phenylpentan-1-ol: Similar in structure but with an additional methylene group in the carbon chain.
Boc-®-2-amino-4-methylpentan-1-ol: Similar in structure but with a methyl group instead of a phenyl group.
The uniqueness of Boc-®-2-amino-4-phenylbutan-1-ol lies in its specific combination of a Boc-protected amino group and a phenyl-substituted hydroxyl group, making it a valuable building block in organic synthesis.
属性
分子式 |
C15H23NO3 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC 名称 |
tert-butyl N-[(2R)-1-hydroxy-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13(11-17)10-9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 |
InChI 键 |
SJODCYRYHPVMMQ-CYBMUJFWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)CO |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


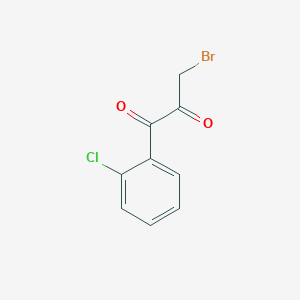
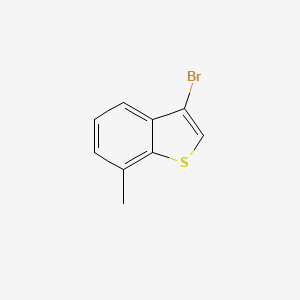
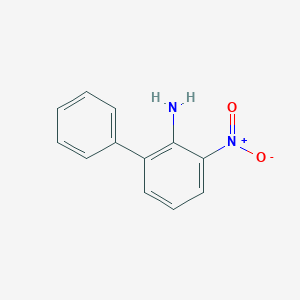
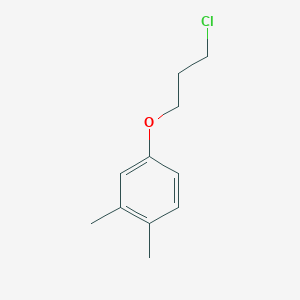
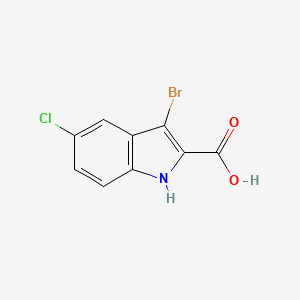
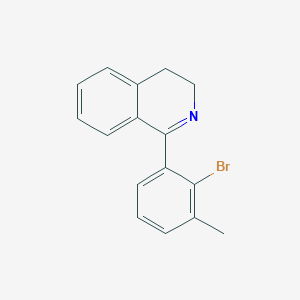
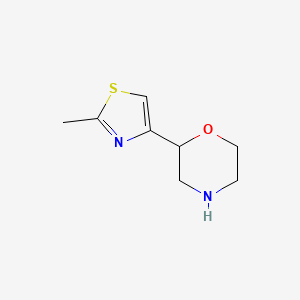
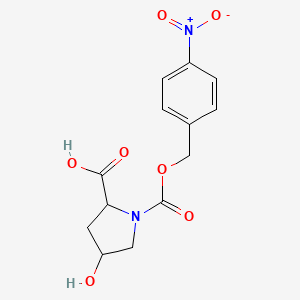
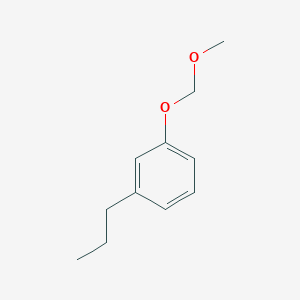
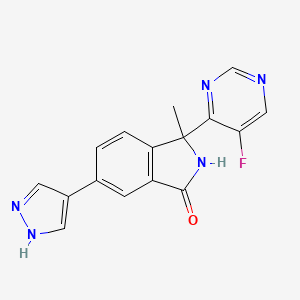
![7-Chloro-5-phenyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B8644593.png)
